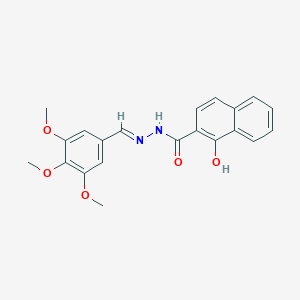![molecular formula C18H20ClNOS B5781541 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the protein tyrosine kinase (PTK) family, which plays a critical role in cellular signaling pathways. In
Mécanisme D'action
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is a selective inhibitor of the PTK family, which plays a critical role in cellular signaling pathways. Specifically, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide binds to the active site of the PTK enzyme and prevents its activation, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the suppression of cellular proliferation and survival, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has a significant effect on the immune system, specifically on B-cell signaling pathways. 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to inhibit BCR-mediated signaling, leading to the suppression of B-cell proliferation and differentiation. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its high selectivity for the PTK family, making it a valuable tool for studying cellular signaling pathways. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have a good safety profile in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. One area of interest is the development of combination therapies using 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide and other inhibitors to target multiple signaling pathways simultaneously. Additionally, further studies are needed to determine the efficacy of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide in clinical trials for various diseases. Finally, the development of more soluble analogs of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide could improve its utility as a research tool.
Méthodes De Synthèse
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide involves the reaction of 2-chlorobenzyl chloride and 4-isopropylaniline to form the intermediate 2-(2-chlorobenzyl)aniline. This intermediate is then treated with thioacetic acid to form the final product, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. The overall yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)14-7-9-16(10-8-14)20-18(21)12-22-11-15-5-3-4-6-17(15)19/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSWCBZURPXWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

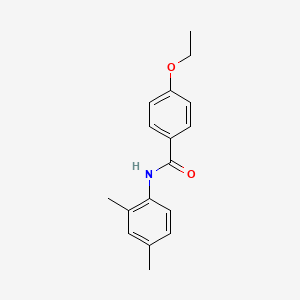
![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)
![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)

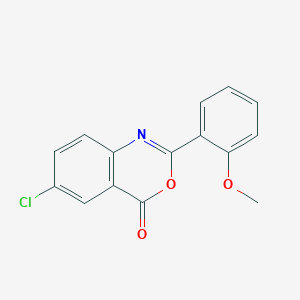
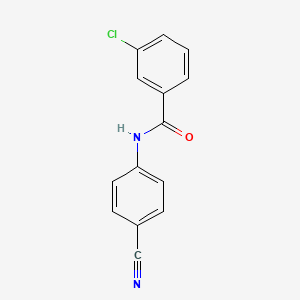
![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)
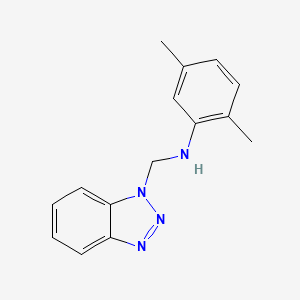
![3-bromo-N'-{[(4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5781556.png)
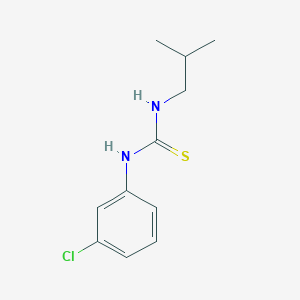
![5-(ethylthio)-9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5781558.png)
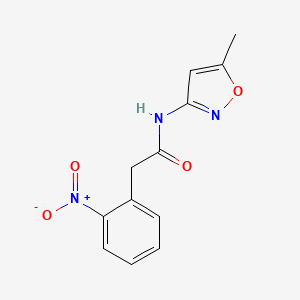
![N,N-diethyl-3-methoxy-4-[(3-methyl-2-quinoxalinyl)methoxy]benzamide](/img/structure/B5781566.png)
